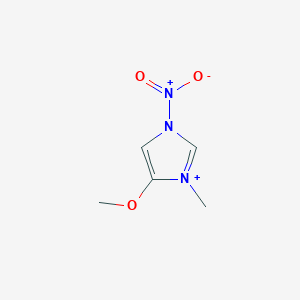![molecular formula C18H22BrN3O7S B14695870 gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine CAS No. 33812-54-3](/img/structure/B14695870.png)
gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine is a synthetic compound that belongs to the family of gamma-glutamyl peptides. These compounds are known for their role in various biochemical processes, including antioxidant defense, detoxification, and cellular signaling. The unique structure of this compound makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine typically involves the following steps:
Formation of the gamma-glutamyl bond: This step involves the reaction of glutamic acid with cysteine to form gamma-glutamylcysteine.
Addition of the bromophenyl group: The bromophenyl group is introduced through a substitution reaction, where a bromophenyl derivative reacts with the gamma-glutamylcysteine.
Formation of the final compound: The final step involves the addition of glycine to the gamma-glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteine intermediate to form the complete compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are important for its stability and function.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfide-linked dimers.
Reduction: Free thiol-containing monomers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study gamma-glutamyl bond formation and cleavage.
Biology: Investigated for its role in cellular signaling and antioxidant defense mechanisms.
Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine involves its interaction with various molecular targets and pathways:
Antioxidant Defense: The compound participates in the detoxification of reactive oxygen species (ROS) by forming disulfide bonds.
Cellular Signaling: It modulates signaling pathways related to oxidative stress and inflammation.
Enzyme Inhibition: The bromophenyl group can inhibit certain enzymes, leading to altered cellular functions.
Comparación Con Compuestos Similares
Gamma-Glutamyl-S-[2-(4-bromophenyl)-2-oxoethyl]cysteinylglycine can be compared with other gamma-glutamyl peptides such as:
Gamma-Glutamylcysteine: A precursor in glutathione biosynthesis with similar antioxidant properties.
Gamma-Glutamyl-S-[2-(4-chlorophenyl)-2-oxoethyl]cysteinylglycine: A similar compound with a chlorophenyl group instead of a bromophenyl group, which may have different reactivity and biological effects.
Gamma-Glutamyl-S-[2-(4-methylphenyl)-2-oxoethyl]cysteinylglycine: Another analog with a methylphenyl group, used to study structure-activity relationships.
The uniqueness of this compound lies in its specific bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
33812-54-3 |
|---|---|
Fórmula molecular |
C18H22BrN3O7S |
Peso molecular |
504.4 g/mol |
Nombre IUPAC |
2-amino-5-[[3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H22BrN3O7S/c19-11-3-1-10(2-4-11)14(23)9-30-8-13(17(27)21-7-16(25)26)22-15(24)6-5-12(20)18(28)29/h1-4,12-13H,5-9,20H2,(H,21,27)(H,22,24)(H,25,26)(H,28,29) |
Clave InChI |
HFAHVYDCFUHZMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
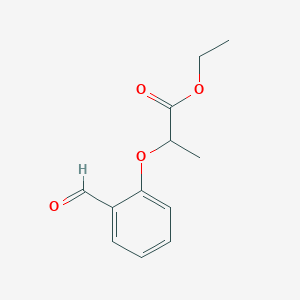
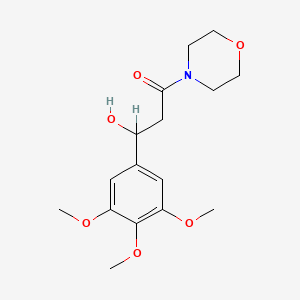
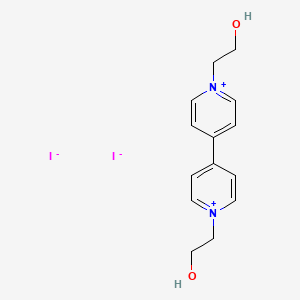
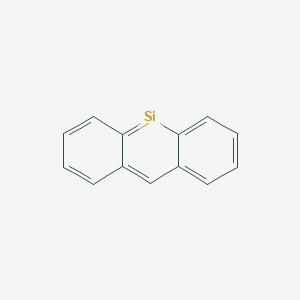
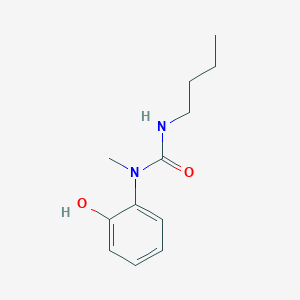
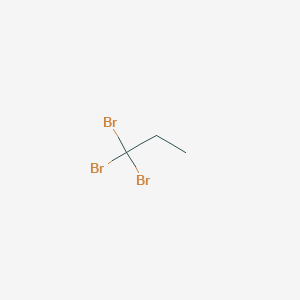
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)

![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
